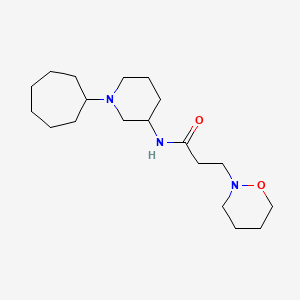![molecular formula C21H24N2O2 B6133091 1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B6133091.png)
1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in research as a selective serotonin receptor agonist.
Wirkmechanismus
The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine involves the activation of the 5-HT1A receptor. Upon binding to the receptor, the compound induces a conformational change that leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, ion channel activity, and gene expression, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, the compound has been found to have anxiolytic, antidepressant, and analgesic properties. It has also been shown to improve cognitive function and memory. Additionally, the compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety disorders, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows for the investigation of the specific role of the receptor in different physiological and pathological conditions. However, one limitation of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine. One area of interest is the investigation of its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the specific mechanisms underlying the observed physiological effects of the compound. Finally, the development of new synthetic methods for the compound and its derivatives could lead to the discovery of new drugs with improved properties.
Synthesemethoden
The synthesis of 1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine involves the reaction of 1-(4-bromophenyl)piperazine with benzyl alcohol and cyclopropylcarbonyl chloride in the presence of a base. The reaction yields the desired product in moderate to good yields. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. It acts as a selective agonist for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. The compound has been used in various studies to investigate the role of the 5-HT1A receptor in different physiological and pathological conditions.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(18-6-7-18)23-14-12-22(13-15-23)19-8-10-20(11-9-19)25-16-17-4-2-1-3-5-17/h1-5,8-11,18H,6-7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIUOPXLNNEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)

![N'-[(2,2-dichloro-3-phenylcyclopropyl)methylene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B6133030.png)
![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![5-(5-methyl-2-furyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6133048.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-(5-methyl-2-furyl)-1,2,4-triazin-3-amine](/img/structure/B6133055.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-dimethylpiperazine](/img/structure/B6133065.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B6133070.png)
![4-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B6133078.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B6133093.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6133100.png)
![1-(2-chlorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6133104.png)
![1-(2-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6133105.png)
